1-Bromo-3-[(4-methoxybenzyl)oxy]propane
Description
1-Bromo-3-[(4-methoxybenzyl)oxy]propane is a brominated propane derivative featuring a bromine atom at position 1 and a 4-methoxybenzyl (PMB) ether group at position 2. Its structure (BrCH2CH2OCH2-C6H4-OCH3) makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where the PMB group acts as a protecting moiety for hydroxyl groups. This compound is notable for its role in multi-step syntheses, where the bromine serves as a leaving group for nucleophilic substitution reactions, and the PMB group is later cleaved under acidic conditions .
Properties
Molecular Formula |
C11H15BrO2 |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-(3-bromopropoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15BrO2/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6H,2,7-9H2,1H3 |
InChI Key |
AFKFFGTVKWJTMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-Bromo-3-[(tert-butyldimethylsilyl)oxy]propane
- Structure : Replaces the PMB group with a tert-butyldimethylsilyl (TBS) ether.
- Reactivity : The TBS group is stable under basic conditions but cleaved by fluoride ions (e.g., TBAF), offering orthogonal protection compared to acid-labile PMB .
- Applications : Preferred in syntheses requiring temporary hydroxyl protection under acidic reaction conditions .
1-Bromo-3-(4-nitrophenyl)propane
- Structure : Substitutes the PMB ether with a 4-nitrophenyl group.
- Reactivity : The nitro group enhances electrophilicity, facilitating aromatic substitution reactions. Synthesized via nitration of 1-bromo-3-phenylpropane with a 74% yield .
- Applications : Used in nitration studies and as a precursor for nitroarene derivatives .
1-Bromo-3-(4-chlorophenyl)propane
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Boiling Point (°C) | Solubility Profile |
|---|---|---|---|---|---|
| 1-Bromo-3-[(4-methoxybenzyl)oxy]propane | C11H15BrO2 | 271.14 | Bromide, PMB ether | Not reported | Moderate in organic solvents |
| 1-Bromo-3-(tert-butyldimethylsilyl)oxy]propane | C9H21BrOSi | 265.25 | Bromide, Silyl ether | Not reported | Hydrophobic |
| 1-Bromo-3-(4-nitrophenyl)propane | C9H10BrNO2 | 244.09 | Bromide, Nitro group | Not reported | Low in polar solvents |
| 1-Bromopropane | C3H7Br | 122.99 | Bromide | 71 | High volatility, miscible |
Stability and Reactivity
- PMB Ethers : Cleaved under acidic conditions (e.g., TFA), making them suitable for acid-stable synthetic steps .
- Silyl Ethers : Resistant to acids but labile to fluorides, enabling selective deprotection in multi-step syntheses .
- Nitro Derivatives : Electron-deficient aromatic rings participate in nucleophilic aromatic substitution, offering pathways to diverse aryl compounds .
Research Findings and Data Gaps
- Synthetic Yields : 1-Bromo-3-(4-nitrophenyl)propane is synthesized in 74% yield via nitration , while PMB derivatives often require multi-step protocols with yields dependent on protecting group stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
